4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)
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Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, related compounds have been synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis of 1,3-benzodioxole, a component of the compound, can be achieved from catechol with disubstituted halomethanes .Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,3-benzodioxole moiety linked to a pyrazolone ring via a methylene bridge. The 1,3-benzodioxole moiety is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .Future Directions
The future directions for research on this compound could include further exploration of its bioactivity, optimization of its synthesis process, and detailed investigation of its physical and chemical properties. Given the bioactivity of related compounds, it may also be worthwhile to investigate its potential applications in pharmaceuticals and pesticides .
Properties
IUPAC Name |
4-[(6-chloro-1,3-benzodioxol-5-yl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27ClN4O4/c1-18-26(29(36)34(32(18)3)20-11-7-5-8-12-20)28(22-15-24-25(16-23(22)31)39-17-38-24)27-19(2)33(4)35(30(27)37)21-13-9-6-10-14-21/h5-16,28H,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRUMFIDQFMRNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC4=C(C=C3Cl)OCO4)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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